![molecular formula C20H16FN5O2S B2671922 N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946323-04-2](/img/structure/B2671922.png)
N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16FN5O2S, with a molecular weight of 409.4 g/mol. The structure features a fluorophenyl group and a pyrazolo-triazine moiety that are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. Recent advancements in synthetic methodologies have improved yields and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of producing pyrazole derivatives with similar structures.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to pyrazolo[1,5-a][1,3,5]triazin derivatives:
-
In Vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- MCF7 (breast cancer) : Compounds showed growth inhibition with IC50 values ranging from 7.01 µM to 14.31 µM.
- NCI-H460 (lung cancer) : Similar IC50 values were observed, indicating potent activity against this cell line as well.
Cell Line IC50 (µM) MCF7 7.01 NCI-H460 8.55 HeLa 14.31 - Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the G0–G1 phase, leading to reduced proliferation rates in treated cells.
Anti-inflammatory Activity
Compounds derived from this class have also been evaluated for their anti-inflammatory properties:
- Cytokine Inhibition : Studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies using animal models have shown significant reduction in inflammation markers following administration of these compounds.
Case Studies
Recent case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Breast Cancer Treatment : A study conducted on MCF7 xenograft models demonstrated tumor regression upon treatment with the compound.
- Chronic Inflammatory Diseases : In models of rheumatoid arthritis, administration led to decreased joint swelling and pain relief.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[1,5-a][1,3,5]triazinone core via cyclization of substituted precursors under reflux conditions (e.g., ethanol, 80–100°C) .
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often using thiourea derivatives and catalysts like triethylamine in DMF .
- Step 3 : Final functionalization of the fluorophenyl group through coupling reactions (e.g., Buchwald-Hartwig amination) . Characterization : Intermediates are monitored via TLC and HPLC. Final products are validated using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity (>95%) .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
- Spectroscopy : 19F-NMR is critical for verifying the fluorophenyl group’s position (δ ~ -110 to -120 ppm). IR spectroscopy confirms carbonyl (C=O, ~1700 cm−1) and thioamide (C=S, ~1250 cm−1) groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., C-S bond: ~1.75 Å; triazine ring planarity) .
Q. What analytical techniques ensure purity and stability during storage?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%).
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolyzed amide bonds) are identified using MS/MS fragmentation .
Advanced Research Questions
Q. How do electronic effects of the fluorophenyl group influence reactivity in nucleophilic substitutions?
The meta -fluorine substituent exerts a strong electron-withdrawing effect, enhancing electrophilicity at the acetamide sulfur. This facilitates thiol-disulfide exchange reactions, as demonstrated by kinetic studies (pseudo-first-order rate constants: k=0.15h−1 in DMSO at 25°C) . Computational DFT studies (B3LYP/6-31G*) correlate Hammett σ values with reaction yields .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects protonation states.
- Cellular context : Differences in efflux pump expression (e.g., P-gp) alter intracellular concentrations. Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cell-free enzymatic assays) and normalize data to internal controls (e.g., ATP levels) .
Q. How can computational modeling predict interactions with biological targets?
- Docking : AutoDock Vina screens against kinase ATP-binding pockets (e.g., CDK2, PDB: 1HCL). Key interactions include H-bonding with Glu81 and π-π stacking with Phe82 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. Methodological Notes
- Optimization : Design of Experiments (DoE) with response surface methodology (RSM) maximizes synthetic yield (>80%) while minimizing side products .
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize datasets across studies, accounting for variability in protocols .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-12-17(13-6-3-2-4-7-13)18-23-19(24-20(28)26(18)25-12)29-11-16(27)22-15-9-5-8-14(21)10-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJTFLHIVULAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.